molecular formula C20H36N6O8 B1485399 (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid CAS No. 2614-55-3

(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid

Cat. No. B1485399
CAS RN: 2614-55-3
M. Wt: 488.5 g/mol
InChI Key: MCIBYIIODNXVSL-DSPUWRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a useful research compound. Its molecular formula is C20H36N6O8 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibiotic Research

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala: is a key component in the study of antibiotic resistance mechanisms. It is the pentapeptide tail of the peptidoglycan precursor UDPMurNAc-l-Ala-γ-d-Glu-l-Lys (Gly)5-d-Ala-d-Ala . This peptide is crucial for understanding how bacteria build their cell walls and how antibiotics such as vancomycin and other glycopeptides inhibit this process.

Peptidoglycan Biosynthesis Studies

The compound is used to investigate the biosynthesis of peptidoglycan, an essential component of bacterial cell walls. By studying the role of this peptide stem in peptidoglycan biosynthesis, researchers can gain insights into the fundamental processes of bacterial growth and division .

Development of Antibacterial Agents

Researchers utilize Ala-D-gamma-Glu-Lys-D-Ala-D-Ala to develop new antibacterial agents. By understanding the interaction between this peptide and bacterial enzymes, new drugs can be designed to target resistant strains of bacteria .

Immunological Studies

This compound serves as an antigenic determinant in immunological studies. It helps in the development of vaccines and other immunotherapies by acting as a model for bacterial antigens .

Enzyme Inhibition Analysis

The pentapeptide is instrumental in studying the inhibition of enzymes involved in bacterial cell wall synthesis. It acts as a substrate analogue for transpeptidase enzymes, which are targeted by antibiotics to prevent the cross-linking of peptidoglycan strands .

Structural Biology

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala: is used in structural biology to understand the three-dimensional structure of peptidoglycan and its interaction with binding proteins. This knowledge is vital for the design of molecules that can disrupt these interactions in pathogenic bacteria .

properties

IUPAC Name

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIBYIIODNXVSL-MQLXINIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Reactant of Route 2
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Reactant of Route 3
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Reactant of Route 4
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Reactant of Route 5
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid
Reactant of Route 6
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid

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